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Introduction

Sofnobrutinib (formerly AS-0871) is an investigational, orally active, and highly selective, non-
covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed by Carna Biosciences, this
small molecule is designed to preferentially bind to the unactivated form of the BTK protein.[2]
[3] Its high selectivity suggests a potential for minimal off-target effects, a desirable
characteristic for therapies targeting chronic inflammatory and autoimmune diseases.[2][3]
Preclinical and Phase 1 clinical data indicate that Sofnobrutinib holds promise as a
therapeutic agent for a range of immune-mediated disorders.[1][3] This document provides a
comprehensive technical overview of Sofnobrutinib, including its mechanism of action,
preclinical and clinical findings, and detailed experimental protocols.

Mechanism of Action

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family.[3] It is a
crucial signaling enzyme expressed in various hematopoietic cells, including B lymphocytes
and myeloid cells such as mast cells, basophils, macrophages, and neutrophils.[3] BTK plays a
pivotal role in multiple signaling pathways that govern immune cell development, activation,
and function.
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Key Signaling Pathways Modulated by Sofnobrutinib

o B-Cell Antigen Receptor (BCR) Signaling: BTK is indispensable for BCR signaling, which is
essential for B-cell development, differentiation, and activation.[3][4] Dysregulated BCR
signaling can lead to the production of autoantibodies, a hallmark of many autoimmune
diseases like rheumatoid arthritis and systemic lupus erythematosus.[3][4]

o Fce Receptor (FceR) Signaling: In mast cells and basophils, BTK is a critical component of
the downstream signaling cascade of the high-affinity IgE receptor, FceRI.[2][3] Activation of
this pathway triggers the release of pro-inflammatory mediators, including histamine and
leukotrienes, which are central to the pathophysiology of allergic diseases.[3]

e Fcy Receptor (FcyR) Signaling: In myeloid cells, BTK mediates signaling from Fcy receptors,
which are activated by immune complexes.[3] This signaling pathway drives the production
of inflammatory cytokines such as TNF-a and IL-6, contributing to the inflammatory
processes in autoimmune conditions like rheumatoid arthritis.[3][5]

By non-covalently inhibiting BTK, Sofnobrutinib effectively blocks these critical signaling
cascades, thereby suppressing the activation of key immune cells and the subsequent

inflammatory responses.
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Caption: Sofnobrutinib’'s mechanism of action via BTK inhibition.

Preclinical Data

Sofnobrutinib has demonstrated high selectivity and potent inhibitory activity in a variety of
preclinical models.

In Vitro Activity

Sofnobrutinib is a potent inhibitor of BTK, with a notable preference for the unactivated state
of the enzyme.[6] This selectivity may contribute to a favorable safety profile by minimizing off-
target kinase inhibition.
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Target IC50 Reference
Unactivated BTK 0.39nM [6]
Activated BTK 4.2 nM [6]
hERG 24 uM [6]

In Vivo Efficacy Models

o Collagen-Induced Arthritis (CIA): In mouse models of CIA, a well-established model for
rheumatoid arthritis, oral administration of Sofnobrutinib resulted in significant efficacy,

demonstrating its anti-inflammatory properties.[3][5]

o Passive Cutaneous Anaphylaxis (PCA): Sofnobrutinib exhibited strong inhibition of
inflammatory reactions in PCA models in mice and rats, which are indicative of its potential to
treat IgE-mediated allergic conditions.[2][3][5]

Clinical Development: Phase 1 Studies

A first-in-human, double-blind, placebo-controlled, randomized Phase 1 study was conducted in
healthy adult volunteers in the Netherlands to evaluate the safety, tolerability, pharmacokinetics
(PK), and pharmacodynamics (PD) of Sofnobrutinib.[1][3][5] The study consisted of a single
ascending dose (SAD) part and a multiple ascending dose (MAD) part.[1][7]

Study Design
Multiple Ascending Dose (MAD)
Safety
50, 150, 300 mg BID for 14 days Tolerability
Sofnobrutinib Tablet PK
PD

Single Ascending Dose (SAD)

ST
Pharmacokinetics (PK)

Pharmacodynamics (PD)

5, 25, 100, 300, 600, 900 mg
Sofnobrutinib Suspension
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Safety and Tolerability

Caption: Phase 1 clinical trial design for Sofnobrutinib.

Across the entire study, Sofnobrutinib was found to be safe and well-tolerated.[1][8]

o All adverse events (AEs) reported were of mild or moderate severity.[1][8]

» No dose-proportional trend in the frequency or severity of AEs was observed.[1]

e Importantly, no serious treatment-emergent AEs, bleeding-related AEs, or cardiac

arrhythmias were reported.[1][8]

Pharmacokinetics (PK)

The pharmacokinetic profile of Sofnobrutinib was favorable.[3]

PK Parameter

SAD Study (up to

MAD Study (50, 150,

Reference

900 mg) 300 mg BID)
] Median: 2.50 - 4.00 -
Absorption (Tmax) Not specified [1]8]
hours
Elimination Half-life -
Mean: 3.7 - 9.0 hours Not specified [1]18]
(t1/2)
Low (Mean

Accumulation

Not applicable

accumulation ratios
<1.54)

[1](8]

Steady State

Not applicable

Reached on or before
Day 7

[1](8]

Dose Proportionality

Approximately dose-

dependent systemic

Approximately dose

[11(51(€]

proportional
exposure
Pharmacodynamics (PD)
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Sofnobrutinib demonstrated robust, dose-dependent target engagement and biological activity

in ex vivo whole blood assays.[1][3]

PD Marker Dose Inhibition Reference
Basophil Activation

50 mg BID 50.8% - 79.4% [1][9]
(CD63)

67.6% - 93.6% (=90%
150 mg BID [1]131[51[°]

on Day 14)

90.1% - 98.0% (=90%
300 mg BID [1][3][5]119]

on Day 14)
B-Cell Activation o

>100 mg (SAD) Strong inhibition [3]

(CD69)

A pharmacokinetic-pharmacodynamic analysis was conducted to determine the half-maximal

inhibitory concentration (IC50).

PD Marker Study Part IC50 (ng/mL) Reference
Basophil Activation SAD 54.06 [11[81I9]
MAD 57.01 [1][8][9]

B-Cell Activation Combined 187.21 (11181191

Potential Therapeutic Applications

The mechanism of action and the data from preclinical and Phase 1 studies support the

investigation of Sofnobrutinib in a range of inflammatory and autoimmune diseases.

o Rheumatoid Arthritis (RA): RA is a systemic autoimmune disease characterized by chronic
inflammation of the joints.[10] The demonstrated efficacy of Sofnobrutinib in CIA models,
combined with its ability to inhibit both BCR and FcyR signaling pathways that drive
autoantibody and pro-inflammatory cytokine production, makes it a strong candidate for RA

treatment.[3][4]
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» Allergic Diseases (e.g., Chronic Spontaneous Urticaria - CSU): CSU is a skin condition
driven by the activation of mast cells and basophils.[11] Sofnobrutinib's potent inhibition of
FceR signaling and subsequent basophil activation, as shown in Phase 1 studies, suggests it
could be an effective therapy for CSU and other allergic disorders.[3][7][11]

e Immune Thrombocytopenia (ITP): ITP is an autoimmune disorder where autoantibodies lead
to the destruction of platelets by macrophages, and BTK plays a role in both B-cell antibody
production and macrophage-mediated phagocytosis.[12][13][14] Other BTK inhibitors have
shown promise in treating ITP, suggesting a class effect and a strong rationale for
investigating Sofnobrutinib in this indication.[12][15][16]

o Systemic Lupus Erythematosus (SLE): As a disease characterized by the production of a
wide array of autoantibodies by B-cells, SLE is another logical target for a BTK inhibitor like
Sofnobrutinib that can modulate B-cell activation.[3][4]

Key Experimental Protocols

Ex Vivo Whole Blood Assay for Basophil and B-Cell
Activation

This assay was used to assess the pharmacodynamic activity of Sofnobrutinib in the Phase 1
study.[1][7]

Objective: To measure the inhibitory effect of Sofnobrutinib on the activation of basophils and
B-cells in whole blood samples from study participants.

Methodology:

¢ Blood Collection: Whole blood samples are collected in heparinized tubes from subjects at
various time points before and after Sofnobrutinib administration.

e Stimulation:

o For Basophil Activation: Aliquots of whole blood are stimulated with anti-IgE antibody to
cross-link the FceRI and induce degranulation.
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o For B-Cell Activation: Aliquots of whole blood are stimulated with anti-IgD antibody to
cross-link the BCR.

 Staining: Following stimulation, the cells are stained with fluorescently labeled monoclonal
antibodies specific for cell surface markers.

o Basophil Marker: CD63, a protein that translocates to the cell surface upon degranulation,
is used as the activation marker.

o B-Cell Marker: CD69, an early activation marker, is used for B-cells.

e Flow Cytometry: The samples are analyzed using a flow cytometer to quantify the
percentage of activated cells (CD63-positive basophils or CD69-positive B-cells).

o Data Analysis: The percentage of inhibition is calculated by comparing the level of activation
in post-dose samples to the pre-dose baseline.[8]

Collect Whole Blood
(Heparin Tube)

Stimulate with
Anti-IgE (Basophils) or
Anti-IgD (B-Cells)

Stain with Fluorescent
Antibodies (e.g., anti-CD63, anti-CD69)

Analyze via
Flow Cytometry

Quantify Percentage of
Activated Cells
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Caption: Workflow for the ex vivo whole blood activation assay.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Objective: To characterize the relationship between Sofnobrutinib plasma concentration and
its inhibitory effect on basophil and B-cell activation, and to calculate the 1C50.[8]

Methodology:

» Data Collection: Individual subject plasma concentration (PK) data and the corresponding
percentage inhibition of cell activation (PD) data are collected at multiple time points.

o Model Fitting: The relationship between plasma concentration (C) and the percentage of
inhibition is described using a sigmoidal Emax model (inhibitory Hill equation).[7]

o The equation used is: Inhibition = Bottom + (Top - Bottom) / (1 + 10"((log10(IC50) -
log10(C)) * HillSlope))

o Parameter Estimation: Statistical software (e.g., R, Phoenix™ WinNonlin®) is used to fit the
model to the data and estimate the key PD parameters, including the IC50 (the concentration
at which 50% of the maximal inhibition is achieved).[7][8]

Conclusion and Future Directions

Sofnobrutinib is a highly selective, non-covalent BTK inhibitor with a promising
pharmacological profile for the treatment of immune-mediated diseases. The successful
completion of Phase 1 studies demonstrated that Sofnobrutinib is safe and well-tolerated in
healthy volunteers, with a favorable PK profile and robust PD effects, achieving high levels of
BTK target engagement at clinically relevant doses.[3][5] These positive results strongly
support its advancement into Phase 2 clinical development to investigate its efficacy in patient
populations with conditions such as rheumatoid arthritis and chronic spontaneous urticaria.[3]
[11] The high selectivity and non-covalent mode of inhibition may offer a differentiated safety
and efficacy profile compared to other BTK inhibitors, positioning Sofnobrutinib as a
potentially valuable new therapeutic option for patients with unmet medical needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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